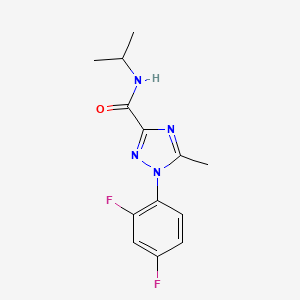

1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

1-(2,4-Difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 338397-99-2) is a triazole-based small molecule characterized by a 1,2,4-triazole core substituted with a 2,4-difluorophenyl group at position 1, a methyl group at position 5, and an isopropyl carboxamide moiety at position 2. This compound belongs to a class of antifungal agents designed to target cytochrome P450 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis . Its structure optimizes interactions with fungal CYP51 while minimizing off-target effects in humans, leveraging the electron-withdrawing fluorine atoms on the phenyl ring to enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSQMAVJWJQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 2,4-difluoroaniline with isopropyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.

Chemical Reactions Analysis

1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound has shown potential as an antifungal and antibacterial agent, making it a candidate for further biological studies.

Medicine: Due to its triazole structure, it is being investigated for its potential use in treating fungal infections and certain types of cancer.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to fungal cell death. In anticancer applications, the compound may interfere with DNA synthesis and cell division pathways .

Comparison with Similar Compounds

N-(4-Fluorophenyl)-5-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-1,2,4-Triazole-3-Carboxamide (CAS 321431-44-1)

Structural Differences :

- The phenyl ring at position 1 is substituted with a trifluoromethyl (-CF₃) group instead of 2,4-difluorophenyl.

- The carboxamide group is linked to a 4-fluorophenyl rather than an isopropyl group.

Functional Implications :

1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-Difluorophenyl)-3-Substituted Benzylamino-2-Propanols (Fluconazole Analogs)

Structural Differences :

- These compounds replace the carboxamide group with a 2-propanol backbone and benzylamine substituents.

Functional Implications :

- Antifungal Spectrum : Fluconazole analogs with 2,4-difluorophenyl groups exhibit broad-spectrum activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, comparable to the target compound’s inferred profile .

- Metabolic Stability : The carboxamide group in the target compound may confer superior metabolic resistance compared to the hydroxyl group in fluconazole analogs, which are prone to glucuronidation .

1-(2,4-Difluorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Structural Differences :

- These compounds feature a pyrrolidinone ring instead of a triazole, with a carboxylic acid substituent.

Functional Implications :

- Mechanistic Divergence: The absence of a triazole ring eliminates CYP51 inhibition, shifting the mechanism toward non-azole pathways. This highlights the critical role of the triazole core in the target compound’s antifungal action .

- Solubility : The carboxylic acid group improves aqueous solubility but may reduce cell membrane penetration compared to the carboxamide group .

Tabulated Comparison of Key Properties

| Compound | Molecular Weight | Key Substituents | Antifungal Spectrum | logP (Predicted) | Solubility |

|---|---|---|---|---|---|

| 1-(2,4-Difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide | 324.3 g/mol | 2,4-difluorophenyl, isopropyl carboxamide | Broad (Candida, Aspergillus) | 3.1 | Moderate (DMSO-soluble) |

| N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-triazole-3-carboxamide | 393.3 g/mol | 3-CF₃-phenyl, 4-fluorophenyl carboxamide | Narrow (Candida predominant) | 4.2 | Low (DMSO-dependent) |

| Fluconazole | 306.3 g/mol | 2,4-difluorophenyl, 2-propanol backbone | Broad (Candida, Cryptococcus) | 0.5 | High (aqueous) |

| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 257.2 g/mol | 2,4-difluorophenyl, pyrrolidinone, carboxylic acid | Limited (Non-azole mechanism) | 1.8 | High (aqueous) |

Research Findings and Mechanistic Insights

- Role of Fluorine Substituents : The 2,4-difluorophenyl group in the target compound enhances binding to CYP51’s hydrophobic active site, as demonstrated by computational docking studies . Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .

- Carboxamide vs. Alcohol Backbone : The isopropyl carboxamide group in the target compound improves target selectivity over human CYP enzymes compared to fluconazole’s hydroxyl group, which exhibits higher off-target interactions .

- Synthetic Feasibility : The target compound’s synthesis follows routes similar to those of pyrrolidine derivatives, utilizing 2,4-difluoroaniline as a starting material, but with triazole ring formation as a critical step .

Biological Activity

1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole class of heterocycles. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antifungal and anticancer applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 2,4-difluorophenyl group and an isopropyl moiety. The carboxamide functional group enhances its solubility and biological activity. The structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 338397-99-2 |

| Molecular Formula | C13H14F2N4O |

| Molecular Weight | 282.27 g/mol |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes crucial for cellular processes. For antifungal applications, it targets lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis in fungal cells. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. In anticancer contexts, it may interfere with DNA synthesis and cell division pathways.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The specific activity of this compound has been demonstrated against various fungal strains:

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Candida albicans | 20 | 8 |

| Aspergillus niger | 18 | 16 |

| Cryptococcus neoformans | 22 | 4 |

These results suggest that the compound is effective against both yeast and mold infections.

Anticancer Activity

In addition to antifungal properties, this compound has shown promise as an anticancer agent. Studies have reported its effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 (Colon) | 6.2 | Significant growth inhibition |

| T47D (Breast) | 27.3 | Moderate growth inhibition |

| MCF7 (Breast) | 43.4 | Moderate growth inhibition |

These findings indicate that the compound may selectively inhibit cancer cell proliferation.

Case Studies

Recent studies have further elucidated the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial effects with MIC values ranging from 16 to 32 µg/mL against various strains.

- Cytokine Modulation : In vitro studies demonstrated that treatment with this compound influenced cytokine release in peripheral blood mononuclear cells, indicating potential immunomodulatory effects.

- Toxicity Assessment : Toxicity studies revealed that at therapeutic concentrations, the compound exhibited low cytotoxicity against normal cells while maintaining efficacy against targeted pathogens.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide?

The synthesis typically involves condensation reactions between substituted triazole intermediates and fluorinated aromatic ketones. Key steps include:

- Reagent selection : Use ketone or ether solvents (e.g., acetone, THF) to facilitate nucleophilic substitution at the triazole ring .

- Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency during triazole formation .

- Purification : Recrystallization from polar aprotic solvents (e.g., 2-propanol) enhances purity by removing unreacted precursors .

Critical parameters : Control reaction temperature (reflux conditions) and stoichiometry of formaldehyde equivalents to avoid overalkylation .

Q. How can the structural identity of this compound be confirmed post-synthesis?

A multi-technique approach is recommended:

- NMR spectroscopy : Analyze and NMR to confirm fluorine substitution patterns and isopropyl/methyl group integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ mode for [M+H] ions).

- Elemental analysis : Validate C, H, N, and F percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Discrepancies in X-ray diffraction data (e.g., thermal motion or disorder) require:

- Software tools : Use SHELXL for small-molecule refinement, applying restraints for flexible groups (e.g., isopropyl) and testing twinning models for non-merohedral cases .

- Validation metrics : Cross-check R-factors (), Flack parameter for chirality, and Hirshfeld surface analysis to validate hydrogen-bonding networks .

Case example : For planar triazole rings, refine anisotropic displacement parameters to account for π-π stacking distortions .

Q. How does the fluorine substitution pattern influence biological activity in triazole carboxamides?

Structure-activity relationship (SAR) studies highlight:

- Fluorine positioning : 2,4-Difluorophenyl groups enhance antifungal activity by increasing lipophilicity and membrane penetration, as seen in azole antifungals like voriconazole .

- Triazole methylation : The 5-methyl group reduces metabolic degradation, improving pharmacokinetic stability .

Experimental validation : Compare MIC values against Candida albicans for derivatives with varying fluorine/methyl substitutions .

Q. What advanced analytical methods quantify trace genotoxic impurities in this compound?

LC-MS/MS with positive electrospray ionization (ESI+) is optimal:

- Column selection : Use C18 reverse-phase columns (e.g., 2.6 µm particle size) for resolving impurities like 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole .

- Detection limits : Achieve 0.3 µg/g sensitivity via multiple reaction monitoring (MRM) transitions (e.g., m/z 253 → 145) .

Validation criteria : Ensure linearity (), precision (%RSD < 5%), and recovery (90–110%) per ICH Q3A guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.